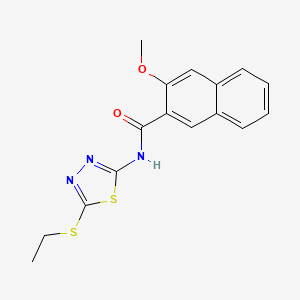

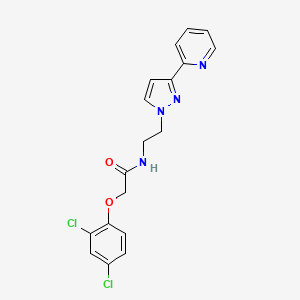

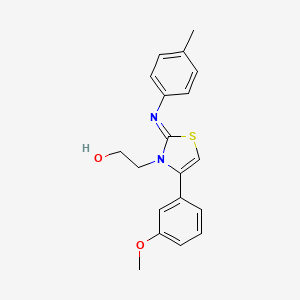

![molecular formula C12H12N2O2 B2836078 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde CAS No. 1467723-86-9](/img/structure/B2836078.png)

2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

The molecular structure of imidazole compounds can vary. For example, (1-methyl-1H-imidazol-5-yl)methanamine has a molecular formula of CHN, an average mass of 111.145 Da, and a monoisotopic mass of 111.079643 Da .

Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford the desired 2,4-disubstituted NH-imidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary. For example, (1-methyl-1H-imidazol-5-yl)methanamine is a solid at room temperature .

Scientific Research Applications

Enzyme-Catalyzed Asymmetric Synthesis

Enzymes such as benzaldehyde lyase (BAL) have been employed in the asymmetric synthesis of compounds like (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, using substrates that include methoxybenzaldehyde derivatives. These studies focus on reaction engineering and the development of reactor concepts for preparative synthesis, highlighting the role of methoxybenzaldehyde derivatives in enzyme-catalyzed reactions (Kühl et al., 2007).

Fluorescent Probing

The development of fluorescent probes for biological molecules, such as cysteine and homocysteine, has involved compounds with benzaldehyde and imidazole moieties. These probes, designed for ratiometric fluorescence, exhibit significant emission shifts upon interaction with target molecules, demonstrating the utility of imidazole-benzaldehyde derivatives in biosensing applications (Lin et al., 2008).

Green Chemistry and Ionic Liquids

Research into sustainable chemistry has explored the use of ionic liquids as solvents and catalysts for reactions involving benzaldehyde derivatives. Projects for undergraduate chemistry education have included the synthesis of compounds like 3-(methoxycarbonyl)coumarin, demonstrating the role of methoxybenzaldehyde derivatives in promoting green chemistry principles (Verdía et al., 2017).

Molecular Docking and Adsorption Studies

Imidazole derivatives, including those synthesized from methoxybenzaldehyde, have been characterized for their conformation, quantum descriptors, and interaction with materials like graphene. These studies offer insights into the electronic structure and potential applications of imidazole-benzaldehyde derivatives in materials science and pharmaceuticals (Kumar et al., 2020).

Luminescence Sensing

Lanthanide metal-organic frameworks incorporating imidazole and benzaldehyde derivatives have been developed for the selective sensing of benzaldehyde-based derivatives, showcasing the potential of such compounds in the design of fluorescence sensors for chemical detection (Shi et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde . .

Properties

IUPAC Name |

2-[(3-methylimidazol-4-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-5-3-2-4-10(12)7-15/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYDOUGCHLYKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467723-86-9 |

Source

|

| Record name | 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

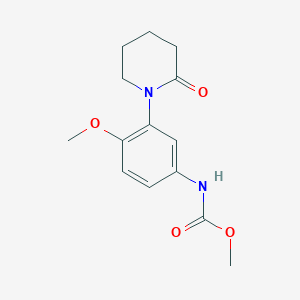

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)

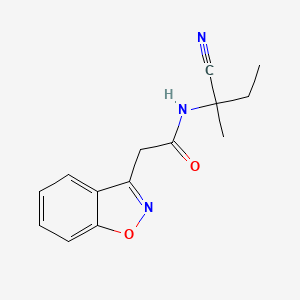

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)

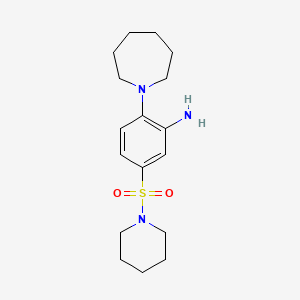

![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)

![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)

![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)